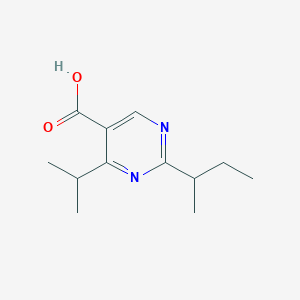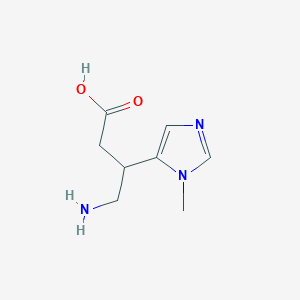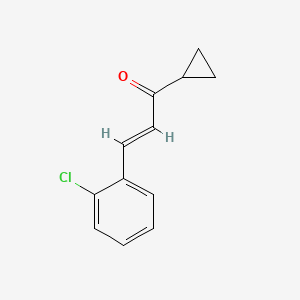
(2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one is an organic compound characterized by the presence of a chlorophenyl group attached to a cyclopropylprop-2-en-1-one moiety
Métodos De Preparación
The synthesis of (2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one typically involves the reaction of 2-chlorobenzaldehyde with cyclopropylmethyl ketone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
(2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
(2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
(2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one can be compared with similar compounds such as:
(2E)-3-(2-Chlorophenyl)-2-phenyl-2-propenoic acid: This compound has a similar chlorophenyl group but differs in the presence of a phenyl group and a carboxylic acid moiety.
(2E)-3-(2-chlorophenyl)prop-2-enal: This compound has a similar chlorophenyl group but differs in the presence of an aldehyde group. The uniqueness of this compound lies in its cyclopropylprop-2-en-1-one structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H11ClO |
|---|---|
Peso molecular |
206.67 g/mol |
Nombre IUPAC |
(E)-3-(2-chlorophenyl)-1-cyclopropylprop-2-en-1-one |
InChI |
InChI=1S/C12H11ClO/c13-11-4-2-1-3-9(11)7-8-12(14)10-5-6-10/h1-4,7-8,10H,5-6H2/b8-7+ |
Clave InChI |
JPWHQTRJTXBIDR-BQYQJAHWSA-N |
SMILES isomérico |
C1CC1C(=O)/C=C/C2=CC=CC=C2Cl |
SMILES canónico |
C1CC1C(=O)C=CC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


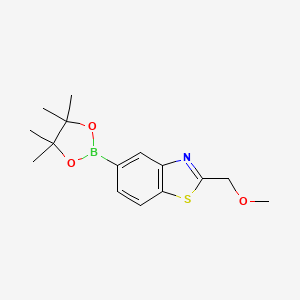

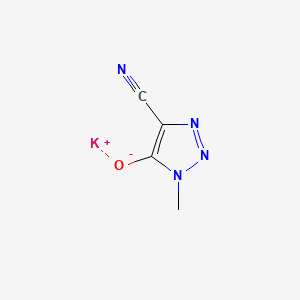
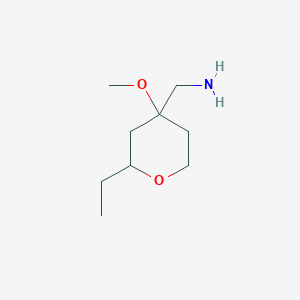
![Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13540051.png)
![4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540055.png)

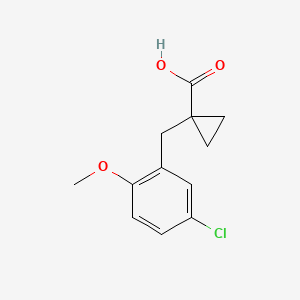
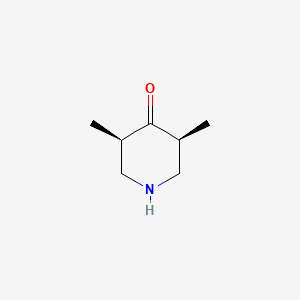

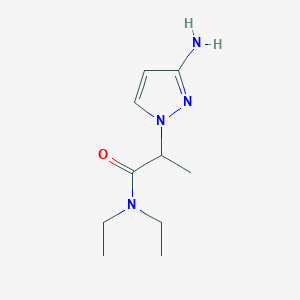
![1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride](/img/structure/B13540090.png)
